molecular formula C15H30 B12700069 (2E)-2-Pentadecene CAS No. 74392-36-2

(2E)-2-Pentadecene

Cat. No.: B12700069
CAS No.: 74392-36-2
M. Wt: 210.40 g/mol
InChI Key: PIKNPBDDTPJRGQ-HWKANZROSA-N
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Description

(2E)-2-Pentadecene is an organic compound classified as an alkene, characterized by the presence of a double bond between the second and third carbon atoms in its fifteen-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: (2E)-2-Pentadecene can be synthesized through several methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 2-pentadecanol using acidic catalysts such as sulfuric acid or phosphoric acid under controlled temperatures.

    Wittig Reaction: Another method is the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired alkene.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of long-chain alkanes. This process involves the use of metal catalysts such as platinum or palladium at elevated temperatures to facilitate the removal of hydrogen atoms and the formation of the double bond.

Chemical Reactions Analysis

Types of Reactions: (2E)-2-Pentadecene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can convert it into pentadecane.

    Substitution: Halogenation reactions, where halogens like chlorine or bromine are added across the double bond, result in the formation of dihalogenated products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Chlorine or bromine in an inert solvent like carbon tetrachloride.

Major Products Formed:

    Oxidation: Epoxides and diols.

    Reduction: Pentadecane.

    Substitution: Dihalogenated alkanes.

Scientific Research Applications

(2E)-2-Pentadecene has several applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological signaling pathways.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of lubricants and surfactants.

Mechanism of Action

The mechanism of action of (2E)-2-Pentadecene involves its interaction with various molecular targets. In oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated alkane. The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

    1-Pentadecene: Another alkene with a double bond at the first carbon atom.

    2-Hexadecene: A similar compound with a sixteen-carbon chain and a double bond at the second carbon atom.

Uniqueness: (2E)-2-Pentadecene is unique due to its specific double bond position, which influences its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to other alkenes with similar carbon chain lengths.

Properties

CAS No.

74392-36-2

Molecular Formula

C15H30

Molecular Weight

210.40 g/mol

IUPAC Name

(E)-pentadec-2-ene

InChI

InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3,5H,4,6-15H2,1-2H3/b5-3+

InChI Key

PIKNPBDDTPJRGQ-HWKANZROSA-N

Isomeric SMILES

CCCCCCCCCCCC/C=C/C

Canonical SMILES

CCCCCCCCCCCCC=CC

Origin of Product

United States

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